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Compound of Interest

Compound Name: Mofegiline Hydrochloride

Cat. No.: B1662143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Mofegiline Hydrochloride (MDL 72974A) is a potent, selective, and irreversible inhibitor of

monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of key

neurotransmitters. This technical guide provides a comprehensive overview of the chemical

structure, properties, and mechanism of action of Mofegiline Hydrochloride. It includes a

summary of its physicochemical and pharmacological properties, a detailed description of its

interaction with MAO-B, and proposed experimental protocols for its analysis. This document is

intended to serve as a valuable resource for researchers in the fields of neuropharmacology,

medicinal chemistry, and drug development.

Chemical Structure and Identification
Mofegiline Hydrochloride is the hydrochloride salt of Mofegiline. Its chemical structure and

identifiers are summarized below.
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Identifier Value Citation

IUPAC Name

(E)-2-(fluoromethylene)-4-(4-

fluorophenyl)butan-1-amine

hydrochloride

[1]

Synonyms MDL 72974A, Mofegiline HCl [2][3]

CAS Number 120635-25-8 [2]

Molecular Formula C₁₁H₁₃F₂N · HCl [2]

Molecular Weight 233.7 g/mol [2]

SMILES
F/C=C(CN)/CCC1=CC=C(C=C

1)F.Cl
[2]

InChI

InChI=1S/C11H13F2N.ClH/c1

2-7-10(8-14)2-1-9-3-5-11(13)6-

4-9;/h3-7H,1-2,8,14H2;1H/b10-

7+;

[2]

Chemical Structure:

Mofegiline Hydrochloride Chemical Structure

Physicochemical and Pharmacological Properties
A summary of the known physicochemical and pharmacological properties of Mofegiline
Hydrochloride is presented in the tables below.

Physicochemical Properties
Property Value Citation

Appearance Solid powder [1]

Boiling Point 322.7°C at 760 mmHg [2]

Solubility
Water: 30 mg/mLDMSO: 110

mg/mL (ultrasonic)
[2][3]
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Melting point and pKa data are not readily available in the surveyed literature.

Pharmacological Properties
Parameter Value Species/System Citation

IC₅₀ (MAO-B) 3.6 nM
Rat brain

mitochondria
[2]

IC₅₀ (MAO-A) 680 nM
Rat brain

mitochondria
[2]

Kᵢ (MAO-B) 28 nM Recombinant human [4]

IC₅₀ (SSAO/VAP-1) 20 nM Human enzyme [2]

IC₅₀ (SSAO) 2 nM Dog aorta [5]

IC₅₀ (SSAO) 5 nM Rat aorta [5]

IC₅₀ (SSAO) 80 nM Bovine aorta [5]

ED₅₀ (MAO-B

inhibition, in vivo)
0.18 mg/kg (p.o.) Rat brain [5]

ED₅₀ (MAO-A

inhibition, in vivo)
8 mg/kg (p.o.) Rat brain [5]

Elimination Half-life 1–3 hours Human [6]

Mechanism of Action and Signaling Pathway
Mofegiline is an enzyme-activated, irreversible inhibitor of MAO-B. The inhibitory mechanism

involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor

at the active site of the enzyme. This process occurs in a single catalytic turnover without the

production of hydrogen peroxide.[7] The proposed mechanism involves the oxidation of the

amine group of Mofegiline by FAD, leading to the formation of an imine intermediate.

Subsequently, a nucleophilic attack from the N(5) position of the reduced flavin onto the imine,

followed by the elimination of a fluoride ion, results in a stable, highly conjugated flavocyanine

adduct.[7] This covalent modification permanently inactivates the enzyme.
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Proposed mechanism of irreversible MAO-B inhibition by Mofegiline.

Experimental Protocols
While a detailed, step-by-step synthesis protocol for Mofegiline Hydrochloride is not publicly

available, it is noted to be synthesized according to published procedures.[7] The purification of

related allylamine compounds often involves techniques such as column chromatography or

preparative HPLC.

Proposed Analytical Method: Reversed-Phase High-
Performance Liquid Chromatography (RP-HPLC)
Based on methods for similar amine hydrochloride compounds, a robust RP-HPLC method for

the analysis of Mofegiline Hydrochloride can be proposed.

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g.,

potassium dihydrogen phosphate, pH adjusted to 3.0-4.0). A common starting point would be

a 30:70 (v/v) ratio of acetonitrile to buffer.

Flow Rate: 1.0 mL/min.

Detection: UV spectrophotometry at a wavelength of approximately 205-220 nm.

Column Temperature: 30-40°C.

Injection Volume: 20 µL.
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Method Validation: The method should be validated according to ICH guidelines for parameters

including linearity, precision, accuracy, specificity, and robustness.

MAO-B Inhibition Assay (Fluorometric)
This protocol is based on commercially available MAO-B inhibitor screening kits.

Reagent Preparation:

Prepare MAO-B Assay Buffer.

Reconstitute lyophilized MAO-B enzyme, MAO-B substrate (e.g., tyramine), developer,

and a positive control inhibitor (e.g., selegiline) in the appropriate buffers as specified by

the kit manufacturer.

Prepare a working solution of the fluorescent probe (e.g., GenieRed Probe) in DMSO.

Prepare serial dilutions of Mofegiline Hydrochloride (test inhibitor).

Assay Procedure:

Add the test inhibitor dilutions, positive control, and a vehicle control to the wells of a 96-

well black plate.

Add the MAO-B enzyme solution to all wells except the blank.

Incubate at 37°C for 10-15 minutes.

Initiate the reaction by adding the MAO-B substrate solution containing the fluorescent

probe and developer.

Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 30-

60 minutes.

Data Analysis:

Calculate the rate of reaction for each well.
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Determine the percentage of inhibition for each concentration of Mofegiline
Hydrochloride.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to

determine the IC₅₀ value.
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Experimental workflow for a fluorometric MAO-B inhibition assay.
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Conclusion
Mofegiline Hydrochloride is a well-characterized, potent, and selective irreversible inhibitor of

MAO-B. Its mechanism of action through covalent modification of the FAD cofactor is a key

feature for its pharmacological activity. This technical guide provides essential information for

researchers working with this compound, from its fundamental chemical properties to proposed

methodologies for its analysis and evaluation. The provided data and protocols can serve as a

foundation for further investigation into the therapeutic potential of Mofegiline Hydrochloride
and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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